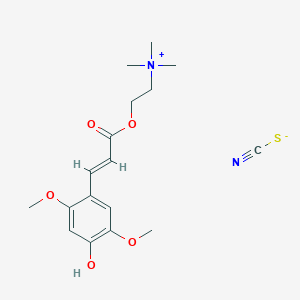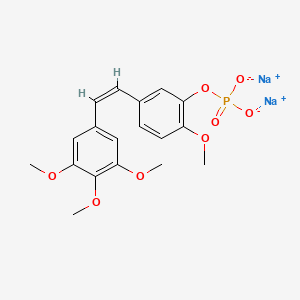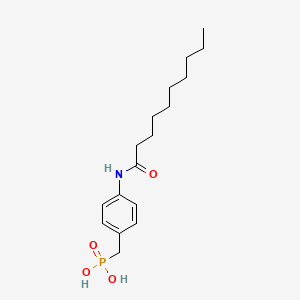![molecular formula C26H30ClN9S B11934297 3-N-[4-[4-[(2S)-2-bicyclo[2.2.1]heptanyl]piperazin-1-yl]phenyl]-1-(2-chloro-7-methylthieno[3,2-d]pyrimidin-4-yl)-1,2,4-triazole-3,5-diamine](/img/structure/B11934297.png)
3-N-[4-[4-[(2S)-2-bicyclo[2.2.1]heptanyl]piperazin-1-yl]phenyl]-1-(2-chloro-7-methylthieno[3,2-d]pyrimidin-4-yl)-1,2,4-triazole-3,5-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
R916562 is an orally active, selective inhibitor of Axl and vascular endothelial growth factor receptor 2 (VEGF-R2). It has demonstrated significant anti-angiogenesis and anti-metastasis properties, making it a promising candidate for cancer therapy .
Méthodes De Préparation
The synthesis of R916562 involves high-throughput screening techniques to identify its dual inhibitory properties. Specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. Industrial production methods typically involve large-scale synthesis under controlled conditions to ensure purity and efficacy .
Analyse Des Réactions Chimiques
R916562 undergoes various chemical reactions, primarily focusing on its inhibitory action on Axl and VEGF-R2. Common reagents and conditions used in these reactions include:
Oxidation: Utilizes oxidizing agents to modify the compound’s structure.
Reduction: Involves reducing agents to alter the compound’s functional groups.
Substitution: Employs nucleophiles or electrophiles to replace specific atoms or groups within the molecule.
The major products formed from these reactions are typically derivatives of R916562 with modified inhibitory properties .
Applications De Recherche Scientifique
R916562 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model compound to study dual inhibition mechanisms.
Biology: Investigated for its role in inhibiting cellular processes related to angiogenesis and metastasis.
Medicine: Explored as a potential therapeutic agent for cancer treatment, particularly in breast and renal carcinomas.
Industry: Utilized in the development of anti-angiogenic and anti-metastatic drugs
Mécanisme D'action
R916562 exerts its effects by selectively inhibiting Axl and VEGF-R2. Axl tyrosine kinase is involved in various cellular processes critical for tumor development and spread, while VEGF-R2 regulates endothelial migration and proliferation. By targeting these pathways, R916562 effectively inhibits angiogenesis and metastasis .
Comparaison Avec Des Composés Similaires
R916562 is unique due to its dual inhibitory action on Axl and VEGF-R2. Similar compounds include:
Gilteritinib: Inhibits FMS-related tyrosine kinase 3 (FLT3) and Axl.
Cabozantinib: Targets multiple receptor tyrosine kinases, including c-Met and VEGFR.
UNC2025: A dual inhibitor of MER and FLT3.
Bemcentinib: Selectively inhibits Axl.
Sitravatinib: Inhibits multiple receptor tyrosine kinases involved in sarcoma cell growth
R916562 stands out due to its potent dual inhibition, making it a valuable candidate for anti-angiogenic and anti-metastatic therapies.
Propriétés
Formule moléculaire |
C26H30ClN9S |
|---|---|
Poids moléculaire |
536.1 g/mol |
Nom IUPAC |
3-N-[4-[4-[(2S)-2-bicyclo[2.2.1]heptanyl]piperazin-1-yl]phenyl]-1-(2-chloro-7-methylthieno[3,2-d]pyrimidin-4-yl)-1,2,4-triazole-3,5-diamine |
InChI |
InChI=1S/C26H30ClN9S/c1-15-14-37-22-21(15)30-24(27)31-23(22)36-25(28)32-26(33-36)29-18-4-6-19(7-5-18)34-8-10-35(11-9-34)20-13-16-2-3-17(20)12-16/h4-7,14,16-17,20H,2-3,8-13H2,1H3,(H3,28,29,32,33)/t16?,17?,20-/m0/s1 |
Clé InChI |
HLRDOMFIYHUBLJ-UHYCVJNDSA-N |
SMILES isomérique |
CC1=CSC2=C1N=C(N=C2N3C(=NC(=N3)NC4=CC=C(C=C4)N5CCN(CC5)[C@H]6CC7CCC6C7)N)Cl |
SMILES canonique |
CC1=CSC2=C1N=C(N=C2N3C(=NC(=N3)NC4=CC=C(C=C4)N5CCN(CC5)C6CC7CCC6C7)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![nonyl 7-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]heptanoate](/img/structure/B11934215.png)
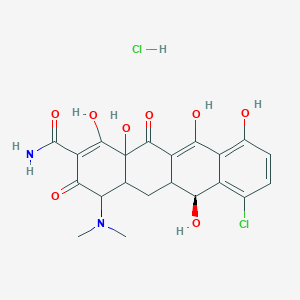
![3-[3-[3,5-Bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]-1-(3,3-difluoroazetidin-1-yl)prop-2-en-1-one](/img/structure/B11934229.png)
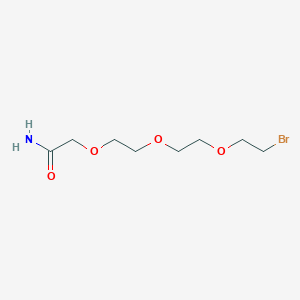
![[(2S,3R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,3S,5R)-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate](/img/structure/B11934257.png)
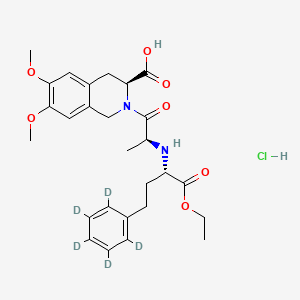
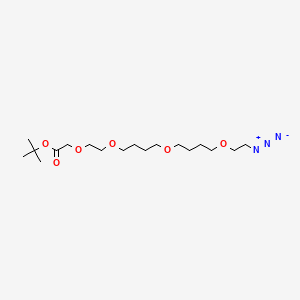
![N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-N,6-dimethyl-1,3-benzodioxole-5-sulfonamide](/img/structure/B11934277.png)
![(11S)-11-methyl-3-methylsulfanyl-7-phenyl-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one](/img/structure/B11934284.png)
![methyl 2-[(3R,6'R,7'S,8'aS)-6'-ethenyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate](/img/structure/B11934289.png)

